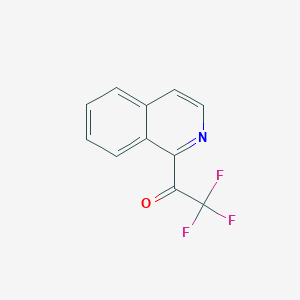

2,2,2-Trifluoro-1-(isoquinolin-1-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-isoquinolin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)9-8-4-2-1-3-7(8)5-6-15-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRLVMSVTQXUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264272 | |

| Record name | 2,2,2-Trifluoro-1-(1-isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-18-2 | |

| Record name | 2,2,2-Trifluoro-1-(1-isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(1-isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparation Strategies for 2,2,2 Trifluoro 1 Isoquinolin 1 Yl Ethanone and Its Analogues

Direct Synthesis Approaches to 2,2,2-Trifluoro-1-(isoquinolin-1-YL)ethanone

The direct introduction of a trifluoroacetyl group at the C-1 position of isoquinoline (B145761) is a challenging yet desirable transformation. The C-1 position of isoquinoline is inherently electrophilic and susceptible to nucleophilic attack after activation of the nitrogen atom. iust.ac.ir A primary strategy for such functionalization is the Reissert reaction, which traditionally involves the reaction of isoquinoline with an acid chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to form an N-acyl-1-cyano-1,2-dihydroisoquinoline intermediate known as a Reissert compound. wikipedia.orgclockss.org

While a specific protocol for the direct synthesis of this compound is not extensively detailed in singular reports, the principles of the Reissert reaction can be adapted. This approach would involve using a highly reactive trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl chloride, in place of a standard acyl chloride.

The proposed mechanism involves two key steps:

Formation of the Reissert Compound : Isoquinoline reacts with the trifluoroacetylating agent and a cyanide source. The nitrogen atom attacks the electrophilic acyl carbon, forming a trifluoroacetylisoquinolinium intermediate. Subsequent nucleophilic attack by the cyanide ion at the C-1 position yields the corresponding trifluoroacetyl Reissert compound.

Conversion to the Ketone : The intermediate Reissert compound can then be hydrolyzed under acidic or basic conditions. This process removes the cyano group and re-aromatizes the heterocyclic ring to yield the final C-1 trifluoroacetylated ketone product.

The use of trimethylsilyl cyanide in a homogenous, anhydrous methylene (B1212753) chloride solution, sometimes with a catalytic amount of aluminum chloride, has been shown to be superior to traditional biphasic water/methylene chloride systems, as it avoids the competitive hydrolysis of reactive acid chlorides and can lead to higher yields. clockss.org

Multicomponent and Cascade Reactions for Related Trifluoroacetylated Isoquinolines

Multicomponent reactions (MCRs) and cascade sequences offer a highly efficient route to complex molecules in a single pot, enhancing atom and step economy. These strategies have been successfully applied to the synthesis of trifluoromethylated and trifluoroacetylated isoquinoline analogues.

A notable example is a multicomponent cascade reaction that provides access to trifluoroethyl isoquinolines using a Rh(III)-Cu(II) bimetallic system. This process combines alkynes and vinyl azides with Togni's reagent, which acts as a CF3 radical source, to construct the functionalized isoquinoline core. Another significant approach involves a three-component reaction between isoquinoline, a dialkyl acetylenedicarboxylate, and β-trifluoroacetyl vinyl ethyl ether. This reaction proceeds through the formation of a zwitterionic intermediate from isoquinoline and the acetylenedicarboxylate, which is then trapped by the trifluoroacetylated Michael acceptor to generate complex quinolizine derivatives.

These methods demonstrate the power of cascade reactions to rapidly build molecular complexity from simple, readily available starting materials.

Table 1: Examples of Multicomponent Reactions for Fluorinated Isoquinoline Synthesis

| Reaction Type | Key Components | Fluorine Source | Catalyst/Mediator | Resulting Structure Type |

|---|---|---|---|---|

| Three-Component Cascade | Isoquinoline, Dialkyl Acetylenedicarboxylate, β-Trifluoroacetyl Vinyl Ethyl Ether | β-Trifluoroacetyl Vinyl Ethyl Ether | None (Zwitterionic intermediate) | Trifluoroacetylated Quinolizine Derivatives |

| Multicomponent Cascade | Internal Alkynes, Vinyl Azides | Togni's Reagent | Rh(III)-Cu(II) Bimetallic System | Trifluoroethyl Isoquinolines |

| Cascade Reaction | 2-Acylbenzoates, 2-Arylethanamines | Trifluoroacetic Acid (as mediator) | Trifluoroacetic Acid | Isoindolo[1,2-a]isoquinolines |

Catalytic Strategies in the Synthesis of this compound Derivatives

Catalysis is fundamental to developing efficient and selective methods for synthesizing isoquinoline derivatives. Various catalytic systems, including transition metals and organocatalysts, have been employed to facilitate these transformations.

Transition-Metal Catalysis :

Rhodium/Copper : A bimetallic Rh(III)-Cu(II) system has been utilized in the cascade synthesis of trifluoroethyl isoquinolines, highlighting the cooperative effect of two different metals.

Palladium : Palladium catalysts, such as Pd(PPh3)4, have been instrumental in the regioselective synthesis of 4-fluoroalkylated isoquinolines. nih.gov This is achieved through a palladium-catalyzed annulation reaction of fluoroalkylated alkynes with 2-iodobenzylidenamines, which proceeds smoothly to give the corresponding 4-substituted isoquinoline as a single regioisomer. nih.gov

Ruthenium : Ruthenium catalysts like [{RuCl2(p-cymene)}2] have been used for the regioselective cyclization of aromatic ketoximes with alkynes to afford a range of isoquinoline derivatives. organic-chemistry.org

Acid Catalysis :

Trifluoroacetic acid (TFA) has been described as an effective catalyst for the dearomative cyanidation of isoquinoline. rsc.org In this Reissert-type reaction, TFA activates the isoquinoline nucleus, facilitating the nucleophilic addition of cyanide to the C-1 position. rsc.org This demonstrates that acid catalysis can be a powerful tool for activating the C-1 position for the introduction of various functional groups, including, potentially, a trifluoroacetyl moiety.

Optimization of Reaction Conditions and Yields in Trifluoroacetylation Protocols

The efficiency of trifluoroacetylation reactions is highly dependent on the specific conditions employed. Optimization of parameters such as solvent, base, temperature, and the nature of the trifluoroacetylating agent is crucial for maximizing product yields and minimizing side reactions.

A study on the α-trifluoroacetylation of tertiary amides provides a useful model for such optimizations. researchgate.net The researchers found that using trifluoroacetic anhydride (TFAA) as the trifluoroacetyl source in combination with 2,4,6-collidine as a base in 1,2-dichloroethane (B1671644) (DCE) solvent at room temperature provided the best results. researchgate.net The choice of a hindered, non-nucleophilic base like collidine is critical to prevent it from competing with the intended substrate in reacting with the highly electrophilic TFAA. researchgate.net

Similarly, in other multicomponent reactions, trifluoroacetic acid was identified as the most effective catalyst at a specific loading of 10 mol% when reactions were conducted at room temperature. researchgate.net These examples underscore the importance of systematic screening of reaction variables to achieve high-yield protocols.

Table 2: Influence of Reaction Parameters on Trifluoroacetylation Yield

| Parameter Varied | Condition A | Yield A | Condition B | Yield B | Rationale for Improvement |

|---|---|---|---|---|---|

| Base | Triethylamine | Low | 2,4,6-Collidine | High | Collidine is non-nucleophilic and does not compete in reacting with TFAA. researchgate.net |

| Catalyst Loading (TFA) | 5 mol% | Moderate | 10 mol% | Optimal | Ensures sufficient activation of the substrate for the reaction to proceed efficiently. researchgate.net |

| Solvent | Acetonitrile (B52724) | Good | 1,2-Dichloroethane (DCE) | Excellent | DCE provided better solubility and reactivity for the specific substrates. researchgate.net |

| Reaction System | Biphasic (H₂O/CH₂Cl₂) | Low-Moderate | Anhydrous (CH₂Cl₂) | High | Prevents hydrolysis of the highly reactive trifluoroacetylating agent. clockss.org |

Stereoselective and Regioselective Synthesis of Substituted Trifluoroacetylated Isoquinoline Compounds

Achieving control over regioselectivity and stereoselectivity is a paramount goal in modern organic synthesis, enabling the precise construction of complex molecular architectures.

Regioselectivity : The isoquinoline ring possesses multiple non-equivalent positions, making regiocontrol a significant challenge. The inherent electronic properties of the ring dictate that nucleophilic attacks preferentially occur at the C-1 position of the pyridinoid ring, while electrophilic substitutions typically favor the C-5 and C-8 positions of the benzenoid ring. iust.ac.ir Synthetic strategies can exploit these intrinsic properties or use catalysts to override them. For instance, a palladium-catalyzed annulation reaction has been developed to achieve the highly regioselective synthesis of 4-fluoroalkylated isoquinolines, with no other regioisomers detected. nih.gov The choice of catalyst and reaction pathway can also be used to switch the regioselectivity of a reaction, as demonstrated in methods that can be directed to form either pyrroles or isoquinolines from the same starting materials by simply changing the catalyst and solvent. nih.gov

Stereoselectivity : When the synthesis of a substituted isoquinoline derivative creates a new chiral center, controlling the resulting stereochemistry is essential, particularly for pharmaceutical applications. While examples of stereoselective trifluoroacetylation of isoquinoline are not abundant, related transformations demonstrate that high levels of stereocontrol are achievable. For example, in the synthesis of tetrahydroisoquinoline alkaloids, a reductive decyanation step following an alkylation of a Reissert intermediate was shown to proceed with excellent 1,3-stereochemical induction. acs.org This control is often achieved through the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the approach of a reagent from a specific face, or through the use of chiral catalysts that create a chiral environment around the substrate.

Chemical Reactivity and Mechanistic Transformation Studies of 2,2,2 Trifluoro 1 Isoquinolin 1 Yl Ethanone

Reactivity Profiles of the Trifluoroacetyl Moiety in Nucleophilic and Electrophilic Reactions

The trifluoroacetyl moiety at the C-1 position of the isoquinoline (B145761) ring in 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethanone exhibits a distinct reactivity profile, largely dictated by the strong electron-withdrawing nature of the trifluoromethyl group. This group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. In contrast, the reactivity of the trifluoroacetyl group in electrophilic reactions is substantially diminished.

In nucleophilic reactions, the carbonyl carbon of the trifluoroacetyl group serves as a prime target for a wide range of nucleophiles. The three fluorine atoms inductively withdraw electron density, rendering the carbonyl carbon significantly more electron-deficient compared to non-fluorinated ketones. quora.com This heightened electrophilicity facilitates the addition of nucleophiles to the carbonyl group. For instance, the reaction with water is expected to form a gem-diol, a hydrate that is often more stable than those derived from corresponding non-fluorinated ketones due to the electron-withdrawing effect of the trifluoromethyl group. libretexts.org Similarly, alcohols can add to the carbonyl group to form hemiacetals. Stronger nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), would readily add to the carbonyl to form tertiary alcohols after an aqueous workup. The general mechanism for nucleophilic addition to the trifluoroacetyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then be protonated to yield the final addition product.

Conversely, the trifluoroacetyl moiety is generally unreactive towards electrophiles. The electron-withdrawing nature of the trifluoromethyl group deactivates the carbonyl oxygen, making it less susceptible to attack by electrophiles. Protonation of the carbonyl oxygen, a key step in many electrophilic reactions, is less favorable compared to non-fluorinated analogues.

Table 1: Predicted Nucleophilic Reactions of the Trifluoroacetyl Moiety

| Nucleophile | Reagent Example | Predicted Product | Reaction Conditions |

| Water | H₂O | 1,1-Dihydroxy-2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane (gem-diol) | Acid or base catalysis |

| Alcohol | ROH | 1-Alkoxy-2,2,2-trifluoro-1-hydroxy-1-(isoquinolin-1-yl)ethane (hemiacetal) | Acid or base catalysis |

| Amine | RNH₂ | 1-Amino-2,2,2-trifluoro-1-hydroxy-1-(isoquinolin-1-yl)ethane | Neutral or slightly acidic |

| Grignard Reagent | RMgX | 1-(Isoquinolin-1-yl)-2,2,2-trifluoro-1-alkylethan-1-ol | Anhydrous ether |

| Organolithium | RLi | 1-(Isoquinolin-1-yl)-2,2,2-trifluoro-1-alkylethan-1-ol | Anhydrous ether |

| Hydride | NaBH₄, LiAlH₄ | 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethanol | Methanol, THF |

Transformations Involving the Isoquinoline Ring System under Various Conditions

The isoquinoline ring system in this compound can undergo various transformations, although the presence of the electron-withdrawing trifluoroacetyl group at the C-1 position influences its reactivity.

Reduction of the isoquinoline ring can be achieved under different conditions. Catalytic hydrogenation, for example, using hydrogen gas with a palladium catalyst, can lead to the reduction of the pyridine (B92270) ring to afford a tetrahydroisoquinoline derivative. pharmaguideline.comiust.ac.ir The specific conditions can be tuned to achieve selective reduction. For instance, reduction with sodium borohydride in the presence of an acid might selectively reduce the C=N bond. nih.gov

Oxidation of the isoquinoline ring is generally more challenging due to the inherent stability of the aromatic system. pharmaguideline.com Under vigorous oxidizing conditions, such as with potassium permanganate, ring cleavage can occur. shahucollegelatur.org.in However, selective oxidation can sometimes be achieved. For instance, the formation of an N-oxide by treatment with a peroxy acid is a possible transformation.

Electrophilic aromatic substitution on the benzene (B151609) ring of the isoquinoline nucleus is also possible. The substitution pattern is directed by the existing ring system, with electrophiles generally attacking the C-5 and C-8 positions. shahucollegelatur.org.in The presence of the deactivating trifluoroacetyl group on the pyridine ring is expected to have a minor influence on the regioselectivity of this reaction.

Table 2: Predicted Transformations of the Isoquinoline Ring System

| Reaction Type | Reagent/Conditions | Predicted Product |

| Reduction | H₂, Pd/C | 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone |

| Reduction | NaBH₄, CH₃COOH | 2,2,2-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanone |

| Oxidation | m-CPBA | 2-(2,2,2-Trifluoroacetyl)isoquinoline 2-oxide |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 2,2,2-Trifluoro-1-(5-nitroisoquinolin-1-yl)ethanone and 2,2,2-Trifluoro-1-(8-nitroisoquinolin-1-yl)ethanone |

| Electrophilic Bromination | Br₂, FeBr₃ | 2,2,2-Trifluoro-1-(5-bromoisoquinolin-1-yl)ethanone and 2,2,2-Trifluoro-1-(8-bromoisoquinolin-1-yl)ethanone |

Reaction Mechanisms of Cyclization and Derivatization Reactions of this compound

The presence of both the isoquinoline ring and the trifluoroacetyl group in this compound allows for a variety of cyclization and derivatization reactions.

Intramolecular cyclization reactions are plausible, particularly if a suitable nucleophilic group is present on the isoquinoline ring or introduced through a prior reaction. For example, if a nucleophile were introduced at the C-8 position of the isoquinoline ring, it could potentially attack the electrophilic carbonyl carbon of the trifluoroacetyl group to form a new ring. The mechanism would involve the intramolecular nucleophilic addition to the carbonyl, forming a cyclic intermediate, which could then undergo dehydration or other transformations to yield a stable cyclized product. The formation of five- or six-membered rings is generally favored in such intramolecular reactions. wikipedia.org

Derivatization of the molecule can be achieved through reactions at either the trifluoroacetyl group or the isoquinoline ring. As discussed in section 3.1, the trifluoroacetyl group is a key site for derivatization via nucleophilic addition. Furthermore, the C-1 position of the isoquinoline ring is activated towards nucleophilic attack, especially after N-alkylation or N-oxidation of the isoquinoline nitrogen. iust.ac.ir For instance, treatment with an alkyl halide would form an isoquinolinium salt, making the C-1 position even more electrophilic and susceptible to attack by nucleophiles.

A plausible mechanism for a derivatization reaction at the C-1 position following N-alkylation would involve:

N-Alkylation: The nitrogen atom of the isoquinoline ring attacks an alkyl halide to form an N-alkylisoquinolinium salt.

Nucleophilic Attack: A nucleophile attacks the now highly electrophilic C-1 position, leading to the formation of a 1,2-dihydroisoquinoline derivative.

Rearomatization: Depending on the reaction conditions and the nature of the nucleophile, the dihydroisoquinoline intermediate may undergo oxidation to rearomatize and yield a substituted isoquinoline product.

Table 3: Potential Cyclization and Derivatization Pathways

| Reaction Type | Reactants/Conditions | Mechanistic Pathway | Potential Product |

| Intramolecular Cyclization | Introduction of a nucleophile at C-8, followed by acid/base catalysis | Intramolecular nucleophilic addition to the carbonyl group | Fused heterocyclic system |

| Derivatization (N-Alkylation) | Alkyl halide (e.g., CH₃I) | Sₙ2 reaction at the nitrogen atom | 2-Alkyl-1-(2,2,2-trifluoroacetyl)isoquinolinium salt |

| Derivatization (Reissert Reaction) | KCN, Benzoyl chloride | Nucleophilic addition of cyanide to the N-acylated isoquinolinium salt | 2-Benzoyl-1-cyano-1-(2,2,2-trifluoroacetyl)-1,2-dihydroisoquinoline |

Palladium-Catalyzed and Other Transition Metal-Catalyzed Reactions Incorporating this compound

Transition metal catalysis, particularly with palladium, offers powerful tools for the functionalization of heterocyclic compounds like isoquinoline. rsc.orgrsc.org While specific studies on this compound are not prevalent, the principles of these reactions can be applied to predict its behavior.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are highly valuable for forming carbon-carbon bonds. libretexts.org To utilize these reactions, a leaving group, typically a halide, needs to be present on the isoquinoline ring. For example, if a bromo or iodo substituent were introduced at a specific position on the isoquinoline ring (e.g., C-4 or C-5), this derivative of this compound could then participate in palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent (in the case of Suzuki or Stille coupling) or coordination of an alkene/alkyne (for Heck and Sonogashira coupling), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Transition metal-catalyzed C-H activation is another powerful strategy for the direct functionalization of the isoquinoline ring. nih.govresearchgate.netmdpi.comkuleuven.beacs.org Rhodium and ruthenium catalysts are often employed for the C-H activation of heterocycles. In the case of this compound, a transition metal catalyst could potentially activate a C-H bond on the benzene ring of the isoquinoline, allowing for the introduction of various functional groups. The directing effect of the trifluoroacetyl group and the isoquinoline nitrogen would play a crucial role in determining the regioselectivity of such a reaction.

Table 4: Predicted Transition Metal-Catalyzed Reactions

| Reaction Type | Substrate Modification | Catalyst/Reagents | Predicted Product |

| Suzuki Coupling | Bromination at C-4 | Pd(PPh₃)₄, Arylboronic acid, Base | 4-Aryl-1-(2,2,2-trifluoroacetyl)isoquinoline |

| Heck Coupling | Iodination at C-5 | Pd(OAc)₂, PPh₃, Alkene, Base | 5-Alkenyl-1-(2,2,2-trifluoroacetyl)isoquinoline |

| Sonogashira Coupling | Bromination at C-8 | PdCl₂(PPh₃)₂, CuI, Alkyne, Base | 8-Alkynyl-1-(2,2,2-trifluoroacetyl)isoquinoline |

| C-H Activation/Annulation | None | [RhCp*Cl₂]₂, AgSbF₆, Alkyne | Fused polycyclic system |

Applications As a Synthon in Complex Molecule Construction

Precursor Role in the Total Synthesis of Natural Products (e.g., Apomorphine Analogues)

There is no specific information available in the scientific literature detailing the use of 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethanone as a direct precursor in the total synthesis of apomorphine analogues. The synthesis of apomorphine and its analogues typically involves the construction of the aporphine ring system, which is a tetracyclic alkaloid structure. While isoquinoline (B145761) derivatives are fundamental building blocks in these syntheses, the specific utility of the trifluoroacetyl group at the 1-position of the isoquinoline ring for this purpose has not been described.

Building Block for Novel Heterocyclic Scaffolds and Chemical Libraries

The isoquinoline core is a well-established scaffold in medicinal chemistry, known to be a component of numerous biologically active compounds. The introduction of a trifluoroacetyl group could, in principle, offer a reactive handle for further chemical modifications, making this compound a potential building block for novel heterocyclic scaffolds and chemical libraries. However, specific examples of its use in the construction of such scaffolds are not reported in the literature.

Development of Advanced Synthetic Methodologies Utilizing this compound

Advanced synthetic methodologies often focus on the development of novel reactions and strategies for the efficient construction of complex molecules. While methods for the synthesis of fluorinated isoquinolines and the reactions of trifluoromethyl ketones are areas of active research, there are no documented advanced synthetic methodologies that specifically utilize this compound as a key substrate or reagent.

Contributions to Fluoroalkylation and Trifluoroacetylation Strategies in Organic Synthesis

The trifluoroacetyl group is a valuable moiety in organic synthesis, often introduced through trifluoroacetylation reactions. Reagents such as trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate are commonly employed for this purpose. While this compound contains a trifluoroacetyl group, its role as a trifluoroacetylating agent has not been established. Similarly, its application in fluoroalkylation strategies, which involve the introduction of a fluoroalkyl group into a molecule, is not described in the scientific literature.

Preclinical Biological Investigations and Mechanistic Insights

In Vitro Anticancer Activity of 2,2,2-Trifluoro-1-(isoquinolin-1-YL)ethanone and Related Structures

Research into the anticancer potential of isoquinoline-based compounds has identified significant cytotoxic effects against various cancer cell lines. A notable related structure, 2,2,2-trifluoro-1-(1-methylene-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, designated as compound A5, has been a focus of these investigations.

Glioblastoma (GBM) is an aggressive and challenging-to-treat brain tumor. nih.gov Preclinical studies have evaluated the efficacy of the isoquinoline (B145761) derivative A5 against GBM cells. The compound demonstrated notable cytotoxic properties, reducing the viability of patient-derived glioblastoma cells. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be in the micromolar range, indicating potent antitumor effects. nih.gov Specifically, the IC50 values for compound A5 in patient-derived GBM cultures ranged from 18 to 48 μM. nih.gov

Table 1: Cytotoxic Activity of Compound A5 against Glioblastoma (GBM) Cell Lines

| Compound | Cell Line Type | IC50 Range (μM) |

|---|

In addition to direct cytotoxicity, this class of compounds has been shown to effectively block the formation of gliomaspheres, which is a key characteristic of glioblastoma stem cells (GSCs). nih.gov This suggests a potential to target the cancer stem cell population that contributes to tumor recurrence and therapy resistance. nih.gov

The cytotoxic activity of the isoquinoline derivative A5 has also been demonstrated against head-and-neck squamous cell carcinoma (HNSCC). nih.gov HNSCC represents a common and often lethal type of cancer with limited therapeutic options. nih.gov The ability of compound A5 to exert cytotoxic effects on HNSCC cell lines highlights its potential as a candidate for further investigation in this cancer type. nih.gov

While the primary focus of published research on 2,2,2-trifluoro-1-(1-methylene-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (A5) has been on glioblastoma and HNSCC, the broader class of isoquinoline alkaloids is known for a wide range of pharmacological properties, including antiproliferative activity against various tumors. nih.gov These compounds can induce cell cycle arrest, apoptosis, and autophagy, leading to cancer cell death. However, detailed studies on the impact of this compound or its direct analogue A5 on the viability and proliferation of other specific cancer models are not extensively covered in the currently available literature.

Cellular Mechanisms of Action in Biological Systems

Understanding the molecular pathways through which a compound exerts its effects is crucial for its development as a therapeutic agent. Investigations into the mechanisms of action for the isoquinoline derivative A5 have provided key insights into its anticancer activity.

A significant mechanism underlying the cytotoxic activity of compound A5 in HNSCC is its ability to induce DNA damage and trigger apoptosis. nih.gov Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. mdpi.com The induction of apoptosis by this compound was found to be mediated through the activation of the caspase-3 pathway. nih.gov Caspase-3 is a key protease that, once activated, cleaves various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation. nih.govnih.gov This finding is consistent with the broader understanding of many isoquinoline alkaloids, which are known to induce apoptosis as part of their anticancer effects.

Cellular bioenergetics, the process of energy transformation in cells, is fundamental to supporting the high proliferation rates and survival of cancer cells. mdpi.com This process centrally involves the production of adenosine triphosphate (ATP), the cell's primary energy currency, largely through mitochondrial oxidative phosphorylation. mdpi.comnih.govmdpi.com Altering the bioenergetic state of cancer cells represents a potential therapeutic strategy. nih.gov While the modulation of cellular bioenergetics and ATP levels is a known mechanism for some anticancer agents, specific studies detailing the effects of this compound or its related structure A5 on these particular pathways have not been reported in the reviewed scientific literature. Therefore, a direct link between its cytotoxic effects and the disruption of cellular bioenergetics or ATP production cannot be established at this time.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,2-trifluoro-1-(1-methylene-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |

| Apomorphine hydrochloride |

| (±)-1-(10,11-dimethoxy-6a,7-dihydro-4H-dibenzo[de,g]quinolin-6(5H)-yl)ethenone |

| Temozolomide |

Inhibition of Specific Biological Targets (e.g., Enzyme Mechanisms, Protein-Ligand Interactions)

The trifluoromethylketone moiety is a key feature in the design of potent enzyme inhibitors. While direct studies on this compound are not extensively documented in publicly available research, the inhibitory mechanism of structurally related trifluoromethyl ketones has been investigated. For instance, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone has been identified as a potent slow-binding inhibitor of human acetylcholinesterase (AChE) mdpi.com. This inhibition occurs through a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex, followed by a slower induced-fit step mdpi.com. The trifluoromethyl group plays a crucial role in this process. After binding to the active site, the ketone is thought to be attacked by the active site serine residue, forming a tetrahedral hemiketal intermediate which is a transition-state analog mdpi.com. The high electronegativity of the fluorine atoms stabilizes this intermediate, leading to potent inhibition.

Furthermore, the introduction of trifluoromethyl groups into small molecule inhibitors has been shown to significantly enhance their binding affinity and inhibitory activity through favorable protein-ligand interactions. Studies on menin-MLL inhibitors revealed that trifluoromethyl groups can engage in short, multipolar interactions with the protein backbone nih.gov. These interactions, particularly with backbone carbonyls, can increase the ligand binding affinity by as much as 10-fold nih.gov. The trifluoromethyl group, being more hydrophobic than a methyl group, can also lead to a more favorable entropy of binding due to desolvation effects nih.gov. Given these precedents, it is plausible that this compound may also exhibit inhibitory activity towards specific enzymes through similar mechanisms, where the trifluoromethyl group contributes to both the stability of transition-state analogs and favorable interactions within the protein binding pocket.

Table 1: Kinetic Parameters of Acetylcholinesterase Inhibition by a Trifluoromethyl Ketone Analog

| Inhibitor | Target Enzyme | Inhibition Type | K |

Residence Time (τ, min) |

|---|---|---|---|---|

| 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone | Human Acetylcholinesterase | Slow-binding, Competitive | 0.53 | 20 |

Data extrapolated from studies on analogous compounds.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency and Selectivity

While specific structure-activity relationship (SAR) studies for this compound are not widely reported, general SAR principles for isoquinoline derivatives can provide valuable insights into how modifications to this scaffold might modulate biological activity. Research on various isoquinoline analogs has demonstrated that substitutions at different positions of the isoquinoline ring system can significantly impact their biological potency and selectivity nih.govnuph.edu.uanih.gov.

For instance, in a series of substituted isoquinolin-1-ones investigated for antitumor activity, modifications at the nitrogen atom (position 2) and on the isoquinoline ring were found to be critical for potency nih.gov. Similarly, in the development of isoquinolin-1(2H)-one derivatives as tankyrase inhibitors, modifications at specific positions led to compounds with nanomolar inhibitory concentrations nih.gov. Molecular docking studies of these inhibitors revealed that specific substitutions allowed for the occupation of unique subpockets and the formation of key hydrogen bonds with the target enzyme nih.gov.

Applying these principles to this compound, one can hypothesize the following SAR trends:

Modifications on the Isoquinoline Ring: Introduction of electron-donating or electron-withdrawing groups at various positions on the isoquinoline ring could influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.

Alterations of the Trifluoroacetyl Group: While the trifluoromethyl group is likely crucial for activity, as discussed in the previous section, modifications to the carbonyl linker could influence the compound's reactivity and steric interactions within a binding site.

Table 2: Hypothetical SAR for this compound Derivatives

| Modification | Predicted Effect on Potency | Rationale |

|---|---|---|

| Addition of a hydroxyl group to the isoquinoline ring | May increase or decrease | Could form additional hydrogen bonds but may also alter electronics. |

| Replacement of trifluoromethyl with a methyl group | Likely decrease | Reduced stability of the hemiketal intermediate and loss of multipolar interactions. |

| Introduction of a bulky substituent on the isoquinoline ring | May decrease | Potential for steric hindrance in the binding pocket. |

This table is predictive and based on SAR studies of other isoquinoline derivatives.

Exploration of Other Potential Biological Activities (e.g., Antimicrobial, Anti-inflammatory)

The isoquinoline scaffold is present in a wide range of natural and synthetic compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties nuph.edu.uanih.govnih.govnih.gov. This suggests that this compound may also possess such activities.

Antimicrobial Potential:

Several studies have highlighted the antimicrobial potential of isoquinoline derivatives. A novel class of alkynyl isoquinolines has demonstrated strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The proposed mechanism of action for some of these compounds involves the perturbation of the bacterial cell wall and nucleic acid biosynthesis nih.gov. Another study on a synthetic tetrahydroisoquinoline derivative showed its efficacy against Pseudomonas aeruginosa by down-regulating the expression of important virulence factors . Given the broad antimicrobial activity observed in various isoquinoline-containing molecules, it is reasonable to investigate this compound for similar properties.

Anti-inflammatory Potential:

Isoquinoline alkaloids have also been recognized for their anti-inflammatory effects nih.govnih.gov. Some isoquinoline alkaloids have been shown to exert their anti-inflammatory action by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) nih.gov. The mechanism often involves the inhibition of signaling pathways like the p38 MAPK pathway nih.gov. The anti-inflammatory potential of various isoquinoline alkaloids has been demonstrated in both in vitro and in vivo models nih.gov. Therefore, exploring the anti-inflammatory activity of this compound is a logical extension of the known biological profile of this class of compounds.

Table 3: Reported Biological Activities of Various Isoquinoline Derivatives

| Isoquinoline Derivative Type | Biological Activity | Example of Finding |

|---|---|---|

| Alkynyl isoquinolines | Antibacterial | Potent activity against MRSA. nih.gov |

| Tetrahydroisoquinolines | Antibacterial | Down-regulation of virulence factors in P. aeruginosa. |

| Natural Isoquinoline Alkaloids | Anti-inflammatory | Inhibition of pro-inflammatory mediators like COX-2, IL-1β, and TNF-α. nih.gov |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms at the molecular level. By mapping the potential energy surface, researchers can identify stable intermediates and locate transition state structures. This allows for the calculation of activation energies, providing a deeper understanding of the reaction kinetics. For reactions involving 2,2,2-Trifluoro-1-(isoquinolin-1-YL)ethanone, DFT studies could elucidate the mechanistic pathways of its synthesis or its reactions with other molecules, including the identification of key transition states that govern the reaction rate and selectivity.

Molecular Docking Simulations for Protein-Ligand Interactions and Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking simulations are used to predict the interaction between a small molecule ligand, such as this compound, and a protein target. These simulations can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and estimate the binding affinity. The results can guide the design of more potent and selective inhibitors for a specific biological target.

Prediction of Pharmacological Activities and Molecular Networks using In Silico Approaches (e.g., PASS, SEA software)

In silico methods are used to predict the biological activity of chemical compounds. Software like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the structural formula of a compound. Similarly, the SEA (Similarity Ensemble Approach) software can predict targets for a compound by comparing its chemical structure to the structures of known ligands for a large number of biological targets. For this compound, these approaches could generate a profile of its potential pharmacological effects and identify its likely protein targets, thereby guiding experimental validation.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. This allows for the study of the flexibility of the molecule and the conformational changes that may occur upon binding to a biological target. For this compound, these studies could reveal its preferred conformations in different environments and how it adapts its shape to fit into a protein's binding site.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethanone, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the seven protons of the isoquinoline (B145761) ring system. These aromatic protons would typically appear in the downfield region, generally between δ 7.5 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) are influenced by the electron-withdrawing effect of the trifluoroacetyl group at the C1 position. Protons closer to the nitrogen atom and the carbonyl group are expected to be deshielded and resonate at a lower field. For instance, the proton at the C8 position is likely to be the most downfield signal due to its proximity to the nitrogen atom and the anisotropic effect of the carbonyl group.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. The spectrum would display signals for all 11 carbon atoms. The carbonyl carbon of the ketone is characteristically found significantly downfield, likely in the range of δ 180-190 ppm, with its chemical shift influenced by the attached trifluoromethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The nine carbons of the isoquinoline ring will resonate in the aromatic region (δ 120-150 ppm), with their precise shifts determined by their position relative to the nitrogen atom and the trifluoroacetyl substituent.

¹⁹F NMR: The fluorine NMR spectrum is the simplest, showing a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this singlet is highly characteristic and typically appears in the range of δ -70 to -80 ppm relative to a standard like CFCl₃. scispace.com The exact chemical shift can be sensitive to the solvent and the electronic environment created by the isoquinoline ring. alfa-chemistry.combiophysics.org

Expected NMR Data Summary

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | 7.5 - 9.0 | Multiplets, Doublets | Aromatic protons of the isoquinoline ring. |

| ¹³C | 180 - 190 | Singlet | Carbonyl carbon (C=O). |

| 115 - 125 (approx.) | Quartet | Trifluoromethyl carbon (-CF₃). | |

| 120 - 150 | Singlets, Doublets | Isoquinoline ring carbons. | |

| ¹⁹F | -70 to -80 | Singlet | Trifluoromethyl group (-CF₃). |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

Accurate Mass Determination: The molecular formula for this compound is C₁₁H₆F₃NO. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the calculated monoisotopic mass can be determined with high precision, typically to four or more decimal places. This allows for unambiguous confirmation of the elemental composition.

Calculated Exact Mass

| Formula | Calculated Monoisotopic Mass (m/z) |

|---|

Fragmentation Analysis: In the mass spectrometer, the molecular ion (M⁺˙) can undergo fragmentation, providing valuable structural information. Common fragmentation patterns for this molecule would likely involve:

α-Cleavage: Cleavage of the bond between the carbonyl group and the isoquinoline ring, leading to the formation of an isoquinolinyl cation (m/z 128) and a trifluoroacetyl radical.

Loss of CO: The molecular ion could lose a molecule of carbon monoxide (28 Da) to form a [M-CO]⁺˙ fragment ion.

Loss of CF₃: Cleavage of the C-C bond between the carbonyl carbon and the trifluoromethyl group would result in the loss of a trifluoromethyl radical (69 Da), generating an isoquinolin-1-yl-carbonyl cation (m/z 156).

Ring Fragmentation: The isoquinoline ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN, which is typical for nitrogen-containing aromatic systems. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group. This peak is typically observed in the range of 1700-1730 cm⁻¹ for α-fluorinated ketones.

C-F Stretches: Strong absorption bands associated with the carbon-fluorine bonds of the -CF₃ group. These are typically found in the region of 1100-1300 cm⁻¹.

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹, characteristic of C-H stretching in the aromatic isoquinoline ring. vscht.cz

Aromatic C=C and C=N Stretches: A series of medium to sharp bands in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic system. astrochem.org

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Ketone C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic C=C/C=N Stretches | 1450 - 1650 | Medium to Sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the isoquinoline ring is the primary chromophore in this compound.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show multiple absorption bands characteristic of the isoquinoline core. These absorptions arise from π → π* transitions within the aromatic system. The parent isoquinoline molecule exhibits distinct absorption maxima (λ_max) around 220 nm, 270 nm, and 320 nm. nist.gov The presence of the trifluoroacetyl substituent at the C1 position can cause a bathochromic (red) or hypsochromic (blue) shift of these bands and may also affect their intensity (hyperchromic or hypochromic effect). The carbonyl group's n → π* transition might also be observable, though it is often weak and can be obscured by the more intense π → π* transitions. nih.gov

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

In the presence of water, the electrophilic carbonyl carbon of the ketone is hydrated to form a stable geminal diol. The crystallographic data for this diol reveals key structural parameters. researchgate.net

Crystallographic Data for 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈F₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 8.6599(8) |

| b (Å) | 11.6216(12) |

| c (Å) | 10.0903(9) |

| β (°) | 93.393(2) |

| Volume (ų) | 1013.73(17) |

This data confirms the connectivity of the atoms and provides precise bond lengths, bond angles, and torsional angles. It reveals the planarity of the isoquinoline ring and the tetrahedral geometry around the hydrated carbon. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Chromatographic Techniques (e.g., TLC, Flash Chromatography, HPLC) for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and determining appropriate solvent systems for column chromatography. mit.edu For a compound of moderate polarity like this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). By varying the ratio of these solvents, an optimal separation can be achieved, ideally with a retention factor (R_f) value between 0.2 and 0.4 for the desired compound to ensure good separation during column chromatography. miamioh.edu

Flash Chromatography: For preparative scale purification, flash column chromatography is the method of choice. Using a silica gel stationary phase, the compound is eluted with a solvent system optimized by TLC. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be employed to effectively separate the target compound from less polar and more polar impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical purity assessment and preparative purification. For purity analysis, a reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A gradient elution method would typically be employed. The purity of the compound is determined by integrating the peak area of the analyte and any impurities detected, usually by a UV detector set at one of the compound's absorption maxima.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol |

| Carbon monoxide |

| Acetonitrile |

| Methanol |

| Formic acid |

| Trifluoroacetic acid |

| Hexane |

| Ethyl acetate |

| Dichloromethane |

| Petroleum ether |

| Isoquinoline |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Efficient Synthesis of Trifluoroacetylated Isoquinolines

The efficient synthesis of isoquinoline (B145761) derivatives is a topic of intense interest for synthetic organic and medicinal chemists. nih.gov Traditional methods are being supplemented by modern, more efficient synthetic strategies. nih.gov Future research will likely focus on developing novel catalytic systems to streamline the synthesis of trifluoroacetylated isoquinolines. Transition-metal-catalyzed reactions, particularly those employing rhodium (Rh) and palladium (Pd), have shown great promise in the construction of functionalized heterocycles through C-H activation. nih.govnih.gov For instance, Rh(III)-catalyzed [4+2] annulation presents a powerful, atom-economical strategy for creating isoquinolone structures that can be precursors or analogues. nih.gov

Furthermore, photocatalysis is emerging as a straightforward approach to incorporate fluorinated units onto heteroarenes. acs.org Developing photoredox catalytic cycles that can directly introduce a trifluoroacetyl group or a precursor onto the isoquinoline ring would be a significant advancement. Catalyst-free methods, which offer advantages in terms of cost, environmental impact, and product purity, are also a promising frontier. nih.govacs.org The exploration of novel organocatalysts, nanocatalysts, and metal-organic frameworks (MOFs) could also lead to more sustainable and high-yielding synthetic routes. nih.gov

| Catalytic Strategy | Potential Advantages | Relevant Precursor Synthesis |

| Transition-Metal Catalysis (Rh, Pd) | High efficiency, atom economy, C-H activation | Isoquinolones, Substituted Isoquinolines nih.gov |

| Photoredox Catalysis | Mild reaction conditions, radical pathway access | Trifluoroethanol-substituted heteroarenes acs.org |

| Nanocatalysis (e.g., NiO, Fe3O4@SiO2-SO3H) | High activity, reusability, rapid reactions | Polysubstituted quinolines nih.gov |

| Catalyst-Free Synthesis | Reduced cost, environmental friendliness, simpler procedures | Amination and rearrangement reactions nih.govacs.org |

Deeper Mechanistic Understanding of Biological Activities and Target Validation

Isoquinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties. nih.govnuph.edu.ua The presence of the trifluoromethyl group can enhance these activities. researchgate.net A critical future direction is to move beyond preliminary screening and achieve a deeper mechanistic understanding of how 2,2,2-Trifluoro-1-(isoquinolin-1-YL)ethanone and its analogues exert their biological effects.

This involves identifying and validating specific molecular targets. nih.gov Modern approaches combine in silico network pharmacology and molecular docking with cell-based assays to predict and confirm the protein targets of a compound. mdpi.com For example, studies on other complex tetrahydroisoquinoline derivatives have successfully identified key signaling proteins like ERK1/2 and MEK1 as molecular targets in mediating apoptosis in cancer cells. mdpi.com Similar integrated strategies are needed to elucidate the mechanism of action for trifluoroacetylated isoquinolines. This deeper understanding is crucial for optimizing lead compounds and predicting potential polypharmacological effects or off-target interactions. rsc.org

Rational Design of New Derivatized Isoquinolines with Enhanced Biological Potency and Selectivity

Rational drug design, guided by structure-activity relationships (SAR), is fundamental to improving the therapeutic profile of lead compounds. nuph.edu.ua Future research will focus on the rational design and synthesis of new derivatives of this compound with superior potency and selectivity. By systematically modifying the isoquinoline core and exploring different substituents, chemists can fine-tune the compound's interaction with its biological target. nih.gov

For instance, molecular docking studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues in a target protein, guiding the design of new analogues that optimize these interactions. nih.gov The goal is to enhance the desired therapeutic activity while minimizing adverse effects by improving selectivity for the target protein over other related proteins. This process of iterative design, synthesis, and biological evaluation is essential for advancing promising hits into viable drug candidates. nih.gov

Exploration of Applications in Other Scientific Domains Beyond Medicinal Chemistry

While the primary focus for isoquinoline derivatives has been medicinal chemistry, their unique structural and electronic properties suggest potential applications in other scientific fields. nih.gov The strategic incorporation of fluorine can influence properties relevant to materials science and chemical biology. nih.govresearchgate.net

For example, isoquinoline scaffolds have been investigated as chiral ligands in asymmetric catalysis and as fluorosensors in material chemistry. nih.gov The trifluoroacetyl group, with its strong electron-withdrawing nature, could be exploited in the design of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or photovoltaics. Additionally, the fluorine atom provides a handle for positron emission tomography (PET) imaging. nih.govresearchgate.net Synthesizing an 18F-labeled version of this compound could enable its use as a PET tracer to study biological processes in vivo, aiding in drug discovery and diagnostics.

| Potential Application Area | Key Feature of Trifluoroacetylated Isoquinolines |

| Materials Science | Unique electronic properties, potential as fluorosensors nih.gov |

| Asymmetric Catalysis | Privileged chiral scaffold nih.gov |

| Medical Imaging (PET) | Can be labeled with 18F isotope nih.govresearchgate.net |

| Chemical Biology | Probes to study biological pathways |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts Acylation : Reacting isoquinoline with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method is analogous to procedures used for similar trifluoroacetophenone derivatives .

- Nucleophilic Substitution : Using 1-iodoisoquinoline with trifluoroacetyl iodide under controlled heating (50–70°C) in a polar aprotic solvent (e.g., DMF). Purification via column chromatography (silica gel, hexane/EtOAc) yields the product .

Q. Key Considerations :

- Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

- Ensure anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group.

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C/¹⁹F NMR :

- ¹H NMR : Aromatic protons (isoquinoline) appear as multiplet signals at δ 7.5–9.0 ppm. The trifluoromethyl group (CF₃) causes splitting in adjacent protons .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~180 ppm (q, J = 34–35 Hz due to CF₃ coupling) .

- ¹⁹F NMR : CF₃ groups typically show a singlet near δ -70 to -75 ppm .

- IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 239 (C₁₁H₆F₃NO⁺) with fragmentation patterns confirming the isoquinoline and CF₃ moieties .

Q. How can crystallographic data resolve structural ambiguities in fluorinated ketones like this compound?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Sample Preparation : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement : Employ SHELXL (via Olex2 interface) for structure solution. Key parameters:

Case Study : For 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol (a derivative), SC-XRD confirmed dihedral angles between isoquinoline and CF₃ groups (θ = 12.5°), resolving steric effects .

Q. What computational methods predict the reactivity or stability of this compound?

Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to:

- Map electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., carbonyl carbon).

- Calculate Fukui indices to predict nucleophilic attack regions .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to assess hydrolytic stability.

Example Insight : DFT studies on analogous CF₃-ketones revealed enhanced electrophilicity at the carbonyl group due to electron-withdrawing CF₃, aligning with experimental reactivity in nucleophilic additions .

Q. How does the trifluoromethyl group influence bioactivity in medicinal chemistry applications?

Methodological Answer :

- Lipophilicity : CF₃ increases logP, enhancing membrane permeability (measure via shake-flask method).

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism (test using liver microsomes).

- Target Binding : Fluorine atoms engage in C-F···H or C-F···π interactions with protein residues, validated by X-ray co-crystallography .

Case Study : Fluorinated analogs of acetophenone show improved pharmacokinetic profiles in CNS-targeted therapies due to BBB penetration .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with SC-XRD results. Discrepancies may arise from solution vs. solid-state conformers.

- Dynamic Effects : Use variable-temperature NMR to detect fluxional behavior (e.g., ring puckering in isoquinoline).

- Theoretical Modeling : Overlay DFT-optimized structures with XRD coordinates to identify steric/electronic distortions .

Q. What methodologies assess the environmental impact of synthesizing this compound?

Methodological Answer :

-

E-Factor Calculation :

For a typical synthesis (e.g., from ), E-factor = 13.6, highlighting the need for solvent recycling .

-

Green Metrics : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to improve atom economy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.